molecular formula C9H11BrClN B13608800 [2-(3-Bromo-4-chlorophenyl)ethyl](methyl)amine

[2-(3-Bromo-4-chlorophenyl)ethyl](methyl)amine

Cat. No.: B13608800
M. Wt: 248.55 g/mol
InChI Key: PNKAOYMSHTYRAT-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-chlorophenyl)ethylamine: is an organic compound that features a phenyl ring substituted with bromine and chlorine atoms, an ethyl chain, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 2-(3-Bromo-4-chlorophenyl)ethylamine typically begins with commercially available 3-bromo-4-chlorobenzene.

    Step 1 Formation of the Ethyl Chain: The first step involves the formation of the ethyl chain through a Friedel-Crafts alkylation reaction. This reaction uses ethylene and a Lewis acid catalyst such as aluminum chloride.

    Step 2 Introduction of the Methylamine Group: The next step involves the introduction of the methylamine group through a nucleophilic substitution reaction. This can be achieved by reacting the ethylated intermediate with methylamine under basic conditions.

Industrial Production Methods: Industrial production of 2-(3-Bromo-4-chlorophenyl)ethylamine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(3-Bromo-4-chlorophenyl)ethylamine can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine or chlorine positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: 2-(3-Bromo-4-chlorophenyl)ethylamine is used as an intermediate in the synthesis of various organic compounds.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

Medicine:

    Pharmaceuticals: It serves as a precursor in the synthesis of potential therapeutic agents.

Industry:

    Chemical Manufacturing: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of 2-(3-Bromo-4-chlorophenyl)ethylamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biochemical effects.

Comparison with Similar Compounds

  • 2-(3-Bromo-4-fluorophenyl)ethylamine
  • 2-(3-Bromo-4-methylphenyl)ethylamine
  • 2-(3-Bromo-4-nitrophenyl)ethylamine

Uniqueness: The presence of both bromine and chlorine atoms in 2-(3-Bromo-4-chlorophenyl)ethylamine makes it unique compared to its analogs. This unique substitution pattern can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C9H11BrClN

Molecular Weight

248.55 g/mol

IUPAC Name

2-(3-bromo-4-chlorophenyl)-N-methylethanamine

InChI

InChI=1S/C9H11BrClN/c1-12-5-4-7-2-3-9(11)8(10)6-7/h2-3,6,12H,4-5H2,1H3

InChI Key

PNKAOYMSHTYRAT-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC(=C(C=C1)Cl)Br

Origin of Product

United States

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